molecular formula C14H24N2O4 B12280402 4-(3-Methoxycarbonylallyl)piperazine-1-carboxylic acid T-butyl ester

4-(3-Methoxycarbonylallyl)piperazine-1-carboxylic acid T-butyl ester

Cat. No.: B12280402
M. Wt: 284.35 g/mol
InChI Key: BKCCJOVZVHGGCB-AATRIKPKSA-N
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Description

4-(3-Methoxycarbonylallyl)piperazine-1-carboxylic acid T-butyl ester is a chemical compound with a complex structure that includes a piperazine ring substituted with a methoxycarbonylallyl group and a T-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxycarbonylallyl)piperazine-1-carboxylic acid T-butyl ester typically involves the reaction of piperazine derivatives with methoxycarbonylallyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with T-butyl chloroformate to form the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxycarbonylallyl)piperazine-1-carboxylic acid T-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(3-Methoxycarbonylallyl)piperazine-1-carboxylic acid T-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Methoxycarbonylallyl)piperazine-1-carboxylic acid T-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Methoxycarbonylallyl)piperazine-1-carboxylic acid T-butyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its T-butyl ester group provides steric hindrance, affecting its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C14H24N2O4

Molecular Weight

284.35 g/mol

IUPAC Name

tert-butyl 4-[(E)-4-methoxy-4-oxobut-2-enyl]piperazine-1-carboxylate

InChI

InChI=1S/C14H24N2O4/c1-14(2,3)20-13(18)16-10-8-15(9-11-16)7-5-6-12(17)19-4/h5-6H,7-11H2,1-4H3/b6-5+

InChI Key

BKCCJOVZVHGGCB-AATRIKPKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C/C=C/C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC=CC(=O)OC

Origin of Product

United States

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